2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole belongs to the class of 4,5-dihydroimidazole derivatives, characterized by a partially saturated imidazole ring. Its structure includes two key substituents:
- A propane-1-sulfonyl group at position 1, introducing electron-withdrawing properties and influencing solubility and metabolic stability.
This compound’s structural features are critical for its physicochemical and biological properties, which are explored through comparisons with analogous derivatives below.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c1-3-10-20(17,18)16-9-8-15-14(16)19-11-13-7-5-4-6-12(13)2/h4-7H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQVHCWAHXLFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide. This intermediate is then reacted with 1-propylsulfonyl-4,5-dihydroimidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Key Compounds :
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydro-1H-imidazole (): Substituents: Dual 4-fluorophenyl groups (sulfonyl and sulfanyl). Applications: Not explicitly stated, but fluorinated aryl groups are common in CNS-targeting drugs .
2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydro-1H-imidazole (): Substituents: Chlorinated aryl groups.
Target Compound :
- Substituents: Propane-1-sulfonyl (alkyl) and 2-methylbenzylthio (bulky aryl).
- Advantages: The alkyl sulfonyl group may reduce cytotoxicity compared to aryl sulfonyl derivatives, as seen in sulfonamide drug design .
Pharmacologically Active Imidazoline Derivatives
Key Compounds :
Metrazoline (2-[2-(o-Tolyl)vinyl]-4,5-dihydro-1H-imidazole) (): Substituents: Vinyl-linked o-tolyl group. Activity: Sub-nanomolar affinity for imidazoline I2 binding sites (Ki = 0.37 nM) with minimal α2-adrenoceptor interaction (Ki = 910 nM). Comparison: The target compound’s sulfonyl and sulfanyl groups may reduce off-target α2 activity, a common issue in imidazoline-based therapeutics .
MK017 (2-[(5-Chloro-3-isopropyl-2-methylphenyl)methyl]-4,5-dihydro-1H-imidazole hydrochloride) (): Substituents: Chloro-isopropyl-methylphenyl group. Applications: Investigated for stress urinary incontinence (SUI) therapy due to α1A-adrenoceptor agonism. Comparison: The target compound’s propane sulfonyl group may offer improved solubility over MK017’s hydrochloride salt in non-polar matrices .
Antimicrobial and Quorum Sensing Inhibitors
Key Compounds :
- Substituents: 4-Fluorobenzoyl group.
- Activity: Quorum sensing inhibition (IC50 = 56.38 µM), comparable to 2-[4′-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole.
- Comparison: The target compound’s sulfur-containing substituents may enhance membrane permeability, critical for antimicrobial activity .
2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole (): Substituents: Bromophenyl group. Comparison: Bromine’s larger atomic radius vs. the target compound’s methyl group may alter binding kinetics .
Biological Activity
The compound 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole (CAS Number: 868217-17-8) is a member of the imidazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes both sulfonyl and sulfanyl functional groups. These groups are pivotal in mediating interactions with biological targets.
Structural Overview
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.45 g/mol |
| CAS Number | 868217-17-8 |
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within biological systems. The imidazole ring is known for its role in enzyme catalysis and receptor binding, while the sulfanyl and sulfonyl groups may enhance binding affinity through hydrogen bonding or covalent interactions.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Antimicrobial Properties
Research suggests that compounds with imidazole rings often exhibit antimicrobial properties. For instance, studies have shown that related imidazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. The structural features allow it to potentially inhibit tumor cell proliferation through:
- Induction of apoptosis
- Inhibition of angiogenesis
Case Studies
- Antimicrobial Activity : A study demonstrated that a similar imidazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for drug development against resistant strains.
- Cytotoxicity in Cancer Cells : In vitro assays revealed that related compounds induced cytotoxic effects in various cancer cell lines, including breast and lung cancer cells, highlighting the need for further exploration of this compound's efficacy.
In Vitro Studies
Recent in vitro studies have assessed the cytotoxic effects of the compound on different cell lines. The results indicated:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent activity.
In Vivo Studies
Limited in vivo studies have been conducted; however, existing literature suggests that compounds with similar structures show promise in murine models for cancer treatment. These studies often evaluate tumor size reduction and survival rates post-treatment.
Q & A
Q. What are the recommended synthetic routes for 2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, starting with the formation of the dihydroimidazole core followed by sulfonylation and sulfanyl group introduction. Key steps include:
- Core formation : Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfonylation : Reaction with propane-1-sulfonyl chloride in anhydrous THF at 0–5°C to minimize side reactions .
- Sulfanyl group attachment : Alkylation using 2-methylbenzyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
Optimization : Control temperature (<50°C) and use inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group. Purity can be improved via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What analytical techniques are critical for structural validation of this compound?
- NMR spectroscopy :
- HPLC-MS : Monitor reaction progress and confirm molecular weight (expected [M+H]⁺ ≈ 365 g/mol) with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar imidazole derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂ in ) enhance electrophilic reactivity, altering target interactions .
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests vs. IC₅₀ for cytotoxicity) and use positive controls (e.g., cisplatin for anticancer assays) .
Example : A 2025 study compared analogs with Cl vs. Br substituents, showing a 10-fold difference in IC₅₀ against HeLa cells due to halogen electronegativity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Fragment-based design : Systematically modify substituents (e.g., replace 2-methylphenyl with 4-fluorophenyl) and evaluate changes in:
- Lipophilicity : Measured via logP (shake-flask method) .
- Binding affinity : Surface plasmon resonance (SPR) with purified enzyme targets (e.g., cyclooxygenase-2) .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict electronic effects of substituents on sulfonyl group reactivity .
Q. How can researchers optimize the compound’s stability in physiological conditions for in vivo studies?
- pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with UPLC monitoring. Sulfonyl groups degrade above pH 8 .
- Metabolic resistance : Introduce steric hindrance (e.g., adamantane in ) or replace labile sulfanyl groups with sulfoxides .
Data : A 2023 study showed methyl substitution at the phenyl ring increased plasma half-life from 1.2 to 4.7 hours in murine models .
Methodological Challenges and Solutions
Q. What experimental designs are robust for evaluating enzyme inhibition mechanisms?
- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, pre-incubate the compound with cytochrome P450 3A4 and monitor NADPH depletion .
- Crystallography : Co-crystallize with target enzymes (e.g., human carbonic anhydrase II) to identify binding motifs. A 2024 study resolved a 2.1 Å structure showing sulfonyl-oxygen hydrogen bonds with Thr199 .
Q. How can researchers address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
